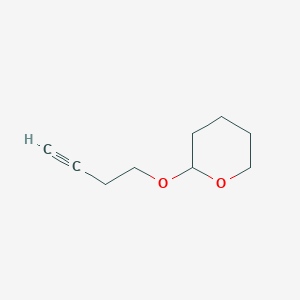

2-(3-Butynyloxy)tetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZSNKJFOFAJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875820 | |

| Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40365-61-5 | |

| Record name | 2H-Pyran, 2-(3-butynyloxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040365615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40365-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis. The document details the underlying chemical reaction, experimental protocols, and key quantitative data, presented for clarity and reproducibility in a research and development setting.

Introduction

This compound is a protected form of 3-butyn-1-ol, where the hydroxyl group is masked by a tetrahydropyranyl (THP) ether. This protection strategy is widely employed in multi-step organic syntheses to prevent the acidic alkyne proton or the hydroxyl group from interfering with subsequent reactions. The THP group is favored due to its ease of installation and removal under mild acidic conditions, while being stable to a wide range of reagents, including bases, organometallics, and hydrides.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).[3] This reaction is an example of an acetal formation, where the alcohol adds across the double bond of the vinyl ether in DHP.

Reaction Visualization

Caption: Synthesis of this compound.

Physicochemical Properties and Characterization Data

A summary of the key physical and spectroscopic data for the final product is provided below for identification and quality control purposes.

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol [4][5] |

| Appearance | Light yellow liquid[3] |

| Boiling Point | 92-95 °C at 18 mmHg[5] |

| Density | 0.984 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.457[5] |

| IR (neat, cm⁻¹) | 3291, 2941, 2870[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.54 (t, 1H), 3.78 (ddd, 1H), 3.72 (td, 1H), 3.46 (td, 1H), 3.43–3.38 (m, 1H), 2.38 (td, 2H), 1.89 (t, 1H), 1.78–1.69 (m, 1H), 1.62 (dt, 1H), 1.54–1.38 (m, 4H)[3] |

Experimental Protocols

Several variations of the experimental procedure have been reported. The following protocols provide detailed methodologies for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Protocol 1: Using Pyridinium p-Toluenesulfonate (PPTS) as Catalyst

This protocol is a common and effective method for the synthesis.

-

Reagents:

-

3-Butyn-1-ol (e.g., 40.0 g, 570.0 mmol)[3]

-

3,4-Dihydro-2H-pyran (e.g., 48.0 g, 570.0 mmol)[3]

-

Pyridinium p-toluenesulfonate (PPTS) (e.g., 0.45 g, 1.80 mmol)[3]

-

Anhydrous Dichloromethane (CH₂Cl₂) (e.g., 350 mL)[3]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3-butyn-1-ol and 3,4-dihydro-2H-pyran in anhydrous dichloromethane, add pyridinium p-toluenesulfonate.[3]

-

Stir the mixture at room temperature for 16 hours.[3] In some variations, the reaction is initiated at 0 °C for 2 hours and then stirred at room temperature for an additional 1.5 hours.[3]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[3]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter the drying agent and remove the solvent under reduced pressure.[3]

-

Purify the residue by vacuum distillation to yield this compound as a light yellow liquid.[3]

-

Protocol 2: Using p-Toluenesulfonic Acid Monohydrate as Catalyst

An alternative acidic catalyst for this transformation.

-

Reagents:

-

Procedure:

Reaction Parameters and Yield

The efficiency of the synthesis is dependent on the reaction conditions. The table below summarizes reported yields under different catalytic systems.

| Catalyst | Solvent | Reaction Time | Temperature | Yield |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 16 hours | Room Temperature | 68%[3] |

| p-Toluenesulfonic acid monohydrate | Dichloromethane | 24 hours | 25 °C | 98% (crude)[3] |

| Concentrated HCl | MTBE | 2.5 hours | 5 °C to 50 °C to RT | 98% (crude)[3] |

Safety Information

-

This compound: Harmful if swallowed.[3] It is advisable to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

3,4-Dihydro-2H-pyran: Highly flammable liquid and vapor.[1]

-

3-Butyn-1-ol: Flammable liquid and vapor.

-

Acid Catalysts: Corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is a robust and well-established procedure in organic chemistry. The use of mild acid catalysts such as pyridinium p-toluenesulfonate or p-toluenesulfonic acid in an inert solvent like dichloromethane provides high yields of the desired product. The straightforward protocol and the stability of the resulting THP ether make this an essential transformation for the protection of the hydroxyl group of 3-butyn-1-ol in complex synthetic pathways. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a bifunctional molecule of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a tetrahydropyranyl (THP) ether and a terminal alkyne functional group. The THP group serves as a common protecting group for the primary alcohol, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The terminal alkyne provides a reactive handle for various coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules.

The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O₂[2][3][4] |

| Molecular Weight | 154.21 g/mol [2][3] |

| Appearance | Liquid |

| Boiling Point | 92-95 °C at 18 mmHg |

| Density | 0.984 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.457 |

| Flash Point | 73 °C (163.4 °F) - closed cup |

| Storage Temperature | 2-8°C[2] |

Compound Identification

For unambiguous identification, various chemical identifiers are used internationally.

| Identifier Type | Identifier |

| CAS Number | 40365-61-5[3][4] |

| IUPAC Name | 2-(but-3-yn-1-yloxy)oxane[3] |

| InChI | 1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2[3][4] |

| InChIKey | ZQZSNKJFOFAJQX-UHFFFAOYSA-N[3][4] |

| SMILES | C#CCCOC1CCCCO1 |

| MDL Number | MFCD00012352 |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[2]

| Hazard Information | Details |

| Signal Word | Warning[3] |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Hazard Statements (H-Codes) | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| Precautionary Statements (P-Codes) | P261 (Avoid breathing mist or vapors), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

| Storage Class | 10 - Combustible liquids |

| WGK | WGK 3 |

Spectroscopic Data

Spectroscopic data is crucial for the verification of the compound's structure and purity. Data for this compound is available from various sources.

-

¹H NMR and ¹³C NMR: Detailed proton and carbon NMR data have been reported, confirming the assigned structure.[5]

-

¹H NMR (400 MHz, CDCl₃): Key signals include a triplet at approximately 4.54 ppm corresponding to the anomeric proton (H-2 of the THP ring) and a triplet at 1.89 ppm for the terminal alkyne proton.[5]

-

¹³C NMR (100 MHz, CDCl₃): Characteristic peaks appear around 98.6 ppm (C-2 of the THP ring), 81.3 ppm (quaternary alkyne carbon), and 69.2 ppm (terminal alkyne CH).[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C≡C-H stretch at approximately 3291 cm⁻¹ and the C-O ether linkages.[1][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be found in the NIST WebBook.[4][6] The LC-MS (ES+) shows a peak at m/z 155 [M+H]⁺.[5]

Experimental Protocols

The synthesis of this compound is a standard procedure involving the protection of an alcohol with 3,4-dihydro-2H-pyran.

Protocol: Synthesis of this compound

This protocol describes the acid-catalyzed protection of 3-butyn-1-ol with 3,4-dihydro-2H-pyran.

Materials:

-

3-Butyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-butyn-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (1.05 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02-0.05 eq).[5]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[5]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[5]

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.[5]

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[5]

Caption: Synthesis of the target compound via acid-catalyzed reaction.

Chemical Reactivity and Applications

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its two functional groups.

A. Deprotection of the THP Ether

The THP ether is stable to most nucleophilic, basic, and reducing conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol. This makes it an ideal protecting group in multi-step syntheses.

Caption: Deprotection of the THP ether to yield the parent alcohol.

B. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form carbon-carbon bonds.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Alkynylation: Deprotonation with a strong base followed by reaction with an electrophile.

-

Hydration: Conversion to a methyl ketone.

These reactions allow for the introduction of molecular complexity at the terminus of the butynyl chain while the hydroxyl group remains protected.

Caption: A typical Sonogashira coupling reaction workflow.

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

Elucidation of the Molecular Structure: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic data, synthesis protocols, and structural characteristics of this compound, presenting the information in a clear and accessible format for professionals in the field of drug development and chemical research.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C9H14O2.[1][2][3] Its molecular structure consists of a tetrahydropyran ring linked to a butynyloxy side chain via an ether bond. The terminal alkyne group makes it a valuable building block for introducing a butynyl moiety in more complex molecules.

The IUPAC name for this compound is 2-(but-3-yn-1-yloxy)oxane.[2][4] It is also commonly referred to as 4-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butyne.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H14O2 | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [1][5] |

| CAS Number | 40365-61-5 | [1][2][3] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Boiling Point | 92-95 °C at 18 mmHg | [1] |

| Refractive Index | n20/D 1.457 |

Spectroscopic Data for Structural Confirmation

The structure of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl3) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 4.54 | t | 3.5 | 1H | O-CH-O (anomeric proton) |

| 3.78 | ddd | 11.7, 8.4, 3.1 | 1H | O-CH2 (pyran ring) |

| 3.72 | td | 9.7, 7.0 | 1H | O-CH2 (butynyloxy chain) |

| 3.46 | td | 9.7, 7.0 | 1H | O-CH2 (butynyloxy chain) |

| 3.43–3.38 | m | - | 1H | O-CH2 (pyran ring) |

| 2.38 | td | 7.0, 2.6 | 2H | CH2-C≡ |

| 1.89 | t | 2.6 | 1H | ≡C-H |

| 1.78–1.69 | m | - | 1H | CH2 (pyran ring) |

| 1.62 | dt | 11.6, 3.5 | 1H | CH2 (pyran ring) |

| 1.54–1.38 | m | - | 4H | CH2 (pyran ring) |

Table 3: 13C NMR Spectroscopic Data (100 MHz, CDCl3) [1]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 98.6 | CH | O-CH-O (anomeric carbon) |

| 81.3 | C | ≡C-H |

| 69.2 | CH | ≡C-H |

| 65.4 | CH2 | O-CH2 (butynyloxy chain) |

| 62.0 | CH2 | O-CH2 (pyran ring) |

| 30.4 | CH2 | CH2 (pyran ring) |

| 25.3 | CH2 | CH2 (pyran ring) |

| 19.8 | CH2 | CH2-C≡ |

| 19.3 | CH2 | CH2 (pyran ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands (neat) [1]

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3291 | Strong | ≡C-H stretch (terminal alkyne) |

| 2941 | Strong | C-H stretch (sp3) |

| 2870 | Strong | C-H stretch (sp3) |

| ~2120 | Weak | C≡C stretch (alkyne) |

| 1120-1040 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 154. The fragmentation pattern would likely involve the cleavage of the tetrahydropyranyl group, leading to a prominent peak at m/z 85, corresponding to the tetrahydropyranyl cation. Another significant fragmentation pathway would be the loss of the butynyloxy side chain.

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP). DHP serves as a protecting group for the hydroxyl functionality of 3-butyn-1-ol.

General Experimental Procedure[1]

-

Reaction Setup: To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) is added 3,4-dihydro-2H-pyran (1.1 equivalents).

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid monohydrate (TsOH·H2O), is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at room temperature for several hours (typically 16-24 hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The tetrahydropyranyl (THP) ether acts as a stable protecting group for the hydroxyl function of 3-butyn-1-ol, allowing for chemical modifications at the alkyne terminus without interference from the alcohol. The terminal alkyne is a versatile functional group that can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and various addition reactions, to build more complex molecular architectures.

The logical relationship for its utility in synthesis can be visualized as follows:

Caption: Logic of using the protected intermediate in multi-step organic synthesis.

Conclusion

The structural elucidation of this compound is well-established through a combination of spectroscopic techniques. Its synthesis is straightforward and high-yielding, making it a readily accessible and valuable building block for organic synthesis. Its role as a protected form of 3-butyn-1-ol allows for the strategic introduction of the butynyl fragment in the development of new chemical entities, particularly in the pharmaceutical industry. This guide provides the essential technical information for researchers and scientists working with this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 97 40365-61-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS No: 40365-61-5), a valuable intermediate in organic synthesis. The document presents detailed quantitative data in structured tables, outlines experimental protocols, and includes visualizations of the synthetic and analytical workflow.

Molecular Structure and Properties

This compound has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] It is a colorless to light yellow liquid.[4][5]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 40365-61-5 |

| Molecular Formula | C₉H₁₄O₂[1][2][3][6] |

| Molecular Weight | 154.21 g/mol [1] |

| Appearance | Clear colorless to light yellow liquid[4][5] |

| Density | 0.984 g/mL at 25 °C[6][7] |

| Boiling Point | 92-95 °C at 18 mmHg[6][7][8] |

| Refractive Index (n20/D) | 1.457[7][8][9] |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, crucial for its structural elucidation and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 4.54 | t | 3.5 | 1H | H-2 (anomeric) |

| 3.78 | ddd | 11.7, 8.4, 3.1 | 1H | H-6 |

| 3.72 | td | 9.7, 7.0 | 1H | H-6' |

| 3.46 | td | 9.7, 7.0 | 1H | O-CH₂ (butynyl) |

| 3.43–3.38 | m | - | 1H | O-CH₂' (butynyl) |

| 2.38 | - | - | 2H | CH₂ (adjacent to alkyne) |

Data sourced from Echemi.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and ether functional groups. Conforming IR spectra are mentioned by suppliers, indicating its availability for verification.[4][5]

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡C-H stretch | ~3300 | Terminal alkyne C-H stretch |

| C≡C stretch | ~2120 | Alkyne C≡C stretch |

| C-O-C stretch | ~1100-1000 | Ether C-O stretch |

| C-H stretch (sp³) | ~2940-2850 | Alkane C-H stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound. The NIST WebBook provides a mass spectrum for this compound.[2][3]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 85 | [C₅H₉O]⁺ (Loss of butynyloxy radical) |

| 69 | [C₄H₅O]⁺ |

Experimental Protocols

The synthesis of this compound typically involves the protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Synthesis of this compound

Reagents and Materials:

-

3-Butyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid monohydrate

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.0-1.1 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.003 equivalents) or p-toluenesulfonic acid monohydrate (0.01 equivalents) to the mixture.[6]

-

Stir the reaction mixture at room temperature for 16-24 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.[6]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation to yield this compound as a light yellow liquid.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Logic

This diagram shows the relationship between the different spectroscopic techniques used for the structural elucidation of the target compound.

Caption: Logic of spectroscopic data for structural confirmation.

References

- 1. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 4. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 2-(3-丁炔氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 97 40365-61-5 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

Unraveling the Enigma: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Immediate Release

Shanghai, China – December 25, 2025 – An in-depth review of available scientific literature reveals a significant knowledge gap regarding the specific mechanism of action for the chemical compound 2-(3-Butynyloxy)tetrahydro-2H-pyran. While its chemical properties are documented, its biological activity, pharmacological targets, and signaling pathways remain uncharacterized in publicly accessible research. This technical guide synthesizes the existing data on this compound and explores the potential biological relevance of the broader pyran class of molecules, offering a roadmap for future research endeavors.

Compound Profile: this compound

Despite the absence of pharmacological data, a clear profile of the compound's chemical and physical properties can be established. This information is crucial for any future in vitro or in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 40365-61-5 | [3][4] |

| IUPAC Name | 2-(but-3-yn-1-yloxy)oxane | [5] |

| Appearance | Liquid / Oil | |

| Boiling Point | 92-95 °C at 18 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index | n20/D 1.457 | |

| Storage Temperature | 2-8°C |

The Pyran Scaffold: A Privileged Structure in Drug Discovery

The this compound molecule features a tetrahydropyran ring, a common structural motif in a vast array of biologically active compounds. The pyran ring is considered a "privileged scaffold" as it is capable of binding to a variety of biological targets.

-

Anticancer and Antiviral Agents: Many natural products with a pyran core have demonstrated potent anticancer and antiviral activities.

-

Neurodegenerative Diseases: Pyran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[6] Some have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease.[6]

-

Antifungal Properties: A notable example is 6-Pentyl-2H-pyran-2-one (6PP), another pyran derivative, which has demonstrated broad-spectrum antifungal activity.[7] Research suggests that its mechanism of action may involve the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of fungal growth and virulence.[7]

The presence of the butynyl group in this compound offers an interesting point of chemical functionality, including the potential for "click chemistry" reactions, which could be utilized in future studies to identify its binding partners.

A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic approach is required to determine the biological activity and mechanism of action of this compound. The following workflow outlines a potential research strategy.

Caption: A conceptual workflow for determining the mechanism of action of a novel compound.

Experimental Protocols: A Conceptual Overview

-

High-Throughput Screening (HTS): The initial phase would involve screening the compound against a diverse panel of cell lines or biological assays to identify any potential biological activity. For example, a cancer cell line panel could be used to assess for anti-proliferative effects.

-

Target Identification: Should the HTS yield a "hit," the next crucial step is to identify the molecular target. Techniques such as affinity chromatography-mass spectrometry could be employed. This would involve immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.

-

Biochemical and Cell-Based Assays: Once a target is identified, its interaction with the compound needs to be validated and quantified. This would involve in vitro assays to determine binding affinity (e.g., Surface Plasmon Resonance) and functional activity (e.g., enzyme inhibition assays to determine IC50 values). Cell-based assays would then be used to confirm that the compound affects the target in a cellular context and to elucidate the downstream signaling pathways.

-

In Vivo Studies: If the in vitro data is promising, the research would progress to animal models to assess the compound's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile.

Conclusion and Future Directions

While the mechanism of action of this compound is currently unknown, its chemical structure, featuring a privileged pyran scaffold, suggests it may possess undiscovered biological activities. The lack of existing research presents a unique opportunity for discovery. The proposed workflow provides a clear and systematic path for researchers to explore the therapeutic potential of this enigmatic compound. Future investigations are warranted to unlock its secrets and potentially add a new tool to the arsenal of drug development professionals.

References

- 1. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 4. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Uncharted Territory: The Biological Activity of 2-(3-Butynyloxy)tetrahydro-2H-pyran Remains Undefined

Despite its availability and documented chemical properties, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-(3-Butynyloxy)tetrahydro-2H-pyran. To date, no specific studies detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications have been published.

This technical overview consolidates the available information on this compound and explores the broader context of the biological potential of the pyran scaffold, offering a perspective for future research directions.

Chemical and Physical Properties

This compound is a known organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1] It is classified as a heterocyclic compound and an ether.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40365-61-5 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Boiling Point | 92-95 °C at 18 mmHg | [3] |

| Density | 0.984 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.457 | [3] |

Synthesis and Chemical Use

The synthesis of this compound is well-documented, typically involving the reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid or pyridinium p-toluenesulfonate.[2] This reaction serves to protect the hydroxyl group of the butynol.

The primary role of this compound in the available literature is that of a chemical intermediate. For instance, it has been utilized in the synthesis of 5α-androstane-17-spiro-δ-lactones, which were investigated as inhibitors of 17β-hydroxysteroid dehydrogenases.[4] However, this study did not evaluate the biological activity of the starting material, this compound, itself.

The Broader Biological Context of Pyran Derivatives

While specific data on this compound is absent, the pyran ring system is a common scaffold in a vast array of biologically active natural products and synthetic compounds.[5][6][7] Derivatives of pyran have demonstrated a wide spectrum of pharmacological activities, including:

-

Anti-inflammatory Effects: Certain tetrahydropyran derivatives have been shown to possess in vivo and in vitro anti-inflammatory activity.[8]

-

Antibacterial and Antifungal Properties: Various pyran derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens.[5][9]

-

Anticancer Activity: The pyran motif is present in several compounds investigated for their cytotoxic effects against cancer cell lines.[6]

-

Neuroprotective and Anti-Alzheimer's Disease Potential: A significant body of research has focused on pyran-based compounds, such as flavonoids and coumarins, for their potential in treating neurodegenerative diseases like Alzheimer's.[6]

The diverse biological roles of pyran derivatives underscore the potential for novel compounds containing this scaffold, including this compound, to exhibit interesting pharmacological properties.

Future Research Directions

The absence of biological activity data for this compound presents a clear opportunity for investigation. A logical first step would be to perform broad biological screening to identify any potential areas of activity.

A hypothetical initial screening workflow could be conceptualized as follows:

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion

References

- 1. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 2. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Análisis Vínicos [analisisvinicos.com]

- 5. cajmns.casjournal.org [cajmns.casjournal.org]

- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a key bifunctional molecule in modern organic synthesis and drug discovery. The document details its discovery within the broader context of alcohol protection chemistry, its synthesis, and its critical role as a precursor for introducing a terminal alkyne moiety in complex molecular architectures. Emphasis is placed on its application in "click chemistry" for the construction of antibody-drug conjugates (ADCs) and other bioactive compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a practical resource for researchers in the field.

Introduction: A Molecule Defined by its Utility

This compound is a heterocyclic compound whose significance lies not in its own biological activity, but in its role as a versatile building block in organic synthesis.[1] Its structure incorporates two key functional elements: a terminal alkyne and a tetrahydropyranyl (THP) ether. The THP group serves as a robust protecting group for the primary alcohol of 3-butyn-1-ol, rendering it stable to a wide range of reaction conditions.[2] This allows for the selective manipulation of other parts of a molecule before the terminal alkyne is revealed for subsequent reactions, most notably the Nobel Prize-winning "click chemistry".[3]

The tetrahydropyran (THP) moiety itself is a recognized structural motif in medicinal chemistry, often employed to enhance the pharmacokinetic properties of drug candidates.[4] As a bioisostere of cyclohexane, the THP ring can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Discovery and History

The specific discovery of this compound is not marked by a singular, seminal publication but rather evolved from the broader development of the tetrahydropyranyl group as a protective moiety for alcohols. The use of 3,4-dihydro-2H-pyran to form THP ethers under acidic conditions has been a cornerstone of organic synthesis for decades.[2] This method's simplicity and the stability of the resulting THP ether have made it a go-to strategy for protecting alcohols during multi-step syntheses.

The emergence of "click chemistry" in the early 2000s, a concept introduced by K. Barry Sharpless, dramatically increased the demand for molecules bearing terminal alkynes.[5] This set of powerful and reliable reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provided a highly efficient means of linking molecules together.[6] Consequently, stable, protected forms of small molecules containing terminal alkynes, such as this compound, became invaluable reagents in drug discovery, materials science, and bioconjugation.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [7] |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 40365-61-5 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 92-95 °C at 18 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.457 | |

| ¹³C NMR (CDCl₃, δ) | See PubChem CID 142440 | [7] |

| IR Spectrum | See NIST Chemistry WebBook | [8] |

| Mass Spectrum (EI) | See NIST Chemistry WebBook | [8] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Materials:

-

3-Butyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (0.02 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="3-Butyn-1-ol + 3,4-Dihydro-2H-pyran", fillcolor="#F1F3F4"]; Catalyst [label="Acid Catalyst (e.g., PPTS)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction in CH₂Cl₂ at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Extraction & Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Vacuum Distillation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of this compound.

Deprotection to 3-Butyn-1-ol

The THP group can be readily removed under mild acidic conditions to regenerate the alcohol.

Materials:

-

This compound

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 3-butyn-1-ol.

Applications in Drug Development

The primary application of this compound in drug development is as a linker or building block for the synthesis of more complex molecules, particularly through "click chemistry."

Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[9] The linker that connects the antibody and the drug is a critical component of the ADC.[9] Terminal alkynes are commonly used in linkers to attach the drug payload to an azide-modified antibody via CuAAC.[6]

This compound can be used to synthesize such linkers. The THP-protected alcohol can be elaborated into a more complex structure, and the terminal alkyne is then deprotected at a later stage for conjugation to the antibody.

Caption: Logical workflow for the use of the butynyloxy moiety in ADC synthesis.

Role in the Synthesis of Kinase Inhibitors and Other Bioactive Molecules

While not typically a part of the final drug structure itself, the tetrahydropyran moiety is found in several approved drugs where it serves to improve physicochemical properties.[4] The this compound building block can be utilized in the synthesis of various kinase inhibitors and other complex natural products. The terminal alkyne allows for the introduction of diverse functionalities through Sonogashira coupling or other alkyne-based transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Although direct involvement in signaling pathways is not a characteristic of this compound itself, the molecules synthesized using this building block can target a wide array of cellular pathways. For instance, many kinase inhibitors target signaling cascades involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[10]

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its history is intertwined with the development of robust protecting group strategies and the revolutionary impact of "click chemistry." For researchers and drug development professionals, this molecule represents a reliable and versatile tool for the construction of complex, biologically active compounds. Its continued application in the synthesis of targeted therapies like ADCs and in the exploration of novel chemical space for kinase inhibitors underscores its enduring importance in the quest for new medicines.

References

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the synthesis, properties, and applications of 2-(3-Butynyloxy)tetrahydro-2H-pyran. This compound, also known as THP-protected 3-butyn-1-ol, is a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [2] |

| CAS Number | 40365-61-5 | [1][2] |

| Boiling Point | 92-95 °C at 18 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.457 | [4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Experimental Protocols

The primary route to this compound is through the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).[5][6] This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol functionality.[7][8] The THP group is stable under a variety of reaction conditions, including those involving strong bases and organometallic reagents, but can be easily removed under acidic conditions.[5][7]

Several catalytic systems have been employed for this transformation, each offering different advantages in terms of reaction time, temperature, and yield. A summary of reported synthetic yields is presented below.

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Concentrated HCl | None | 5 °C to 50 °C | 2.5 h | 98% (crude) | [4] |

| Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 0 °C to Room Temp. | 3.5 h | - | [4] |

| p-Toluenesulfonic acid monohydrate | CH₂Cl₂ | 25 °C | 24 h | - | [4] |

| Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | Room Temp. | 16 h | 68% | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Concentrated HCl [4]

A mixture of 3,4-dihydro-2H-pyran (293.2 g, 3.5 mol) and concentrated HCl (1.1 mL) is cooled to 5 °C. While maintaining external cooling, 3-butyn-1-ol (231.5 g, 3.3 mol) is added over a period of 30 minutes, allowing the temperature to rise to 50 °C. The reaction is stirred at room temperature for 2.5 hours before being diluted with methyl tert-butyl ether (MTBE) (1.0 L). The resulting mixture is washed with saturated sodium bicarbonate solution (2 x 150 mL). The organic phase is then dried over sodium sulfate and concentrated under reduced pressure to afford the product.

Protocol 2: Synthesis using Pyridinium p-toluenesulfonate (PPTS) [4]

To a solution of 3-butyn-1-ol (30.0 mL, 396 mmol) and 3,4-dihydro-2H-pyran (37.9 mL, 415 mmol) in dichloromethane (CH₂Cl₂) (150 mL) at 0 °C, pyridinium p-toluenesulfonate (10.43 g, 41.5 mmol) is added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1.5 hours. The reaction is quenched with a saturated aqueous NaHCO₃ solution (150 mL), and the aqueous layer is extracted with CH₂Cl₂ (150 mL). The combined organic extracts are dried over MgSO₄, and the solvent is removed in vacuo.

Protocol 3: Synthesis using p-Toluenesulfonic acid monohydrate [4]

A solution of 3-butyn-1-ol (50 g, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 7.13 mmol), and 3,4-dihydro-2H-pyran (71.7 mL, 785 mmol) in dichloromethane (500 mL) is stirred at 25 °C for 24 hours.

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The mass spectrum (electron ionization) is available through the NIST WebBook.[1][3][9]

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected form of 3-butyn-1-ol. The terminal alkyne and the protected alcohol functionalities make it a versatile building block for the synthesis of more complex molecules. The pyran ring is a common structural motif in a wide range of natural products and pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[10]

The THP protecting group is advantageous due to its stability in the presence of various reagents such as Grignard reagents, organolithium compounds, and hydrides, while being readily cleavable under mild acidic conditions.[5][8] This allows for selective reactions at the alkyne terminus without affecting the hydroxyl group. For instance, it has been used in the synthesis of 5α-androstane-17-spiro-δ-lactones as inhibitors of 17β-hydroxysteroid dehydrogenases.

Visualizing the Synthesis and Logic

To better illustrate the chemical processes and relationships, the following diagrams have been generated using the DOT language.

References

- 1. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 2. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Dihydropyran (DHP) [commonorganicchemistry.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-(3-Butynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS No. 40365-61-5). The information is intended to assist laboratory personnel in minimizing risks and implementing safe work practices when handling this chemical.

Chemical Identification and Properties

This compound is a heterocyclic ether commonly used as a building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [2][3][4] |

| Molecular Weight | 154.21 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 0.984 g/mL at 25 °C | [1][5] |

| Boiling Point | 92-95 °C at 18-24 hPa | [1][2][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.457 | [1][5] |

| Storage Temperature | 2-8 °C | [1][2][5] |

Hazard Identification and Classification

This compound is classified as hazardous.[6] The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No quantitative data such as LD50 or LC50 values are currently available. The primary health hazards are based on its GHS classification.

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.

Safe Handling and Storage

Adherence to proper laboratory procedures is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2][6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

General Handling Precautions

-

Avoid breathing vapors or mist.[2]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Take precautionary measures against static discharge.[2]

Storage

Experimental Protocols

Representative Experimental Workflow: Protection of an Alcohol

This protocol describes a typical acid-catalyzed reaction to protect an alcohol using a reagent similar in nature to this compound's precursors.

Materials:

-

Alcohol to be protected

-

3,4-Dihydropyran

-

Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for workup

Procedure:

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Set up the reaction glassware in the fume hood.

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve the alcohol and a catalytic amount of PPTS in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3,4-dihydropyran to the stirred solution.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC/MS is recommended).

-

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography or distillation as required.

-

-

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations.

-

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a POISON CENTER or doctor if you feel unwell.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[2] Hazardous combustion products include carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]

-

Containment and Cleanup: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Visualizations

General Laboratory Workflow for Handling

Caption: General laboratory workflow for handling this compound.

Emergency First Aid Procedures

References

- 1. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]

- 4. 2-(3-BUTYNYLOXY)TETRAHYDRO-2 H-PYRAN - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 40365-61-5 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-(3-Butynyloxy)tetrahydro-2H-pyran in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in chemical biology, drug discovery, and materials science for its efficiency, specificity, and biocompatibility.[1][2] Terminal alkynes are essential functional groups for this reaction. However, their reactivity can sometimes necessitate the use of protecting groups during multi-step syntheses.

2-(3-Butynyloxy)tetrahydro-2H-pyran is a valuable reagent that provides a stable, protected form of the terminal alkyne in 3-butyn-1-ol. The tetrahydropyranyl (THP) group is a robust protecting group for alcohols that is stable to a wide range of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.[3][4] Crucially, it can be readily removed under mild acidic conditions to liberate the terminal alkyne immediately before its use in a click chemistry reaction.

These application notes provide detailed protocols for the deprotection of this compound and its subsequent use in CuAAC reactions, along with representative data and troubleshooting guidelines.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 40365-61-5 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Liquid |

| Boiling Point | 92-95 °C at 18 mmHg |

| Density | 0.984 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 |

| Storage Temperature | 2-8°C |

Experimental Workflow

The overall workflow for using this compound in click chemistry involves a two-step process: acidic deprotection to reveal the terminal alkyne, followed by the copper-catalyzed cycloaddition with an azide-functionalized molecule.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the acid-catalyzed removal of the THP protecting group to yield 3-butyn-1-ol, the active terminal alkyne for click chemistry.

Materials:

-

This compound

-

Methanol (MeOH) or Ethanol (EtOH)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Hydrochloric acid (HCl, e.g., 3M solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in methanol or ethanol (approximately 0.1-0.2 M concentration).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents). Alternatively, a mineral acid like HCl can be used.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of the more polar alcohol product spot. The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butyn-1-ol.

-

Purification (Optional): The crude product is often of sufficient purity for the subsequent click reaction. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between the deprotected 3-butyn-1-ol and an azide-containing molecule in an aqueous/organic solvent mixture.

Materials:

-

3-Butyn-1-ol (from Protocol 1)

-

Azide-containing molecule (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)

-

Solvent system (e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O)

-

Deionized water

-

Nitrogen or Argon gas (for degassing)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in DMSO or water).

-

Prepare a stock solution of 3-butyn-1-ol (e.g., 100 mM in DMSO or water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made immediately before use as it is prone to oxidation.[6]

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

-

(Optional) Prepare a stock solution of THPTA ligand (e.g., 50 mM in deionized water).

-

-

Reaction Setup:

-

In a suitable reaction vial, add the azide-containing molecule (1 equivalent).

-

Add the 3-butyn-1-ol (1.1 to 2 equivalents).

-

Add the solvent system to achieve the desired final reaction concentration (typically 1-10 mM).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]

-

-

Catalyst Addition:

-

If using a ligand, first add the THPTA solution (e.g., to a final concentration of 0.5 mM). Premixing the CuSO₄ and ligand is often beneficial.[8]

-

Add the CuSO₄ solution (e.g., to a final concentration of 0.1 mM).

-

-

Initiation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).[9]

-

-

Incubation:

-

Seal the reaction vial and stir or shake the mixture at room temperature. The reaction is typically complete within 1-12 hours. Protect from light if any of the components are photosensitive.

-

-

Workup and Purification:

-

Upon completion, the product can be isolated. For small molecules, this may involve extraction with an organic solvent, followed by purification via column chromatography. For bioconjugates, purification is typically achieved using size-exclusion chromatography or dialysis to remove copper and excess reagents.[10]

-

CuAAC Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. The ligand (L) stabilizes the Cu(I) oxidation state and accelerates the reaction.

Data Presentation

Representative CuAAC Reaction Data

The following table provides representative data for CuAAC reactions with small molecule alkynes. Actual yields and reaction times will vary depending on the specific substrates, solvent, and catalyst system used.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 4 | 91 |

| 1-Heptyne | 1-Azidohexane | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 6 | 95 |

| Propargyl Alcohol | Azido-PEG₃-amine | CuSO₄ / Na-Asc / THPTA | H₂O | 2 | 88 |

| 4-Ethynylaniline | 4-Azidobenzoic acid | CuI | DMF | 12 | 98 |

Note: This data is compiled from various sources and is intended to be representative. It does not represent data generated using 3-butyn-1-ol specifically but serves as a general guide.

Troubleshooting Guide for CuAAC Reactions

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Oxidation of Cu(I) to inactive Cu(II) | Degas all solvents thoroughly. Use a freshly prepared solution of sodium ascorbate.[6] Consider using a Cu(I) stabilizing ligand like THPTA. |

| Poor quality of reagents | Use high-purity starting materials. Ensure the azide has not decomposed. | |

| Inaccessible alkyne/azide (in bioconjugation) | Add a denaturant (e.g., DMSO, guanidinium chloride) if the biomolecule's structure allows.[10] | |

| Side Product Formation | Alkyne homocoupling (Glaser coupling) | Ensure thorough degassing to remove oxygen. Increase the concentration of sodium ascorbate.[7] |

| Damage to Biomolecules | Reactive Oxygen Species (ROS) generation | Use a copper-chelating ligand like THPTA or BTTAA.[10] Include a ROS scavenger like aminoguanidine. |

| Copper binding to proteins (e.g., to Cys, His) | Use a stabilizing ligand to protect the copper. Add a sacrificial metal like Zn(II) to occupy binding sites.[10] |

Applications in Research and Drug Development

The use of a protected alkyne like this compound offers significant advantages in multi-step synthesis pathways common in drug discovery and the development of complex bioconjugates.

-

Drug Discovery: It allows for the late-stage introduction of a terminal alkyne into a complex molecule. This "handle" can then be used to click on various functionalities, such as fluorescent probes, affinity tags, or solubility enhancers, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Bioconjugation: In the synthesis of antibody-drug conjugates (ADCs) or other protein modifications, protecting the alkyne prevents unwanted side reactions during the synthesis of the drug-linker payload.[2][9] The THP group can be removed just prior to conjugation with an azide-modified antibody or protein.

-

Materials Science: This reagent is useful in the synthesis of functionalized polymers and materials where the alkyne is needed for surface modification or cross-linking via click chemistry.

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3-Butynyloxy)tetrahydro-2H-pyran as an Alkyne Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(3-butynyloxy)tetrahydro-2H-pyran as a protecting group for terminal alkynes. The tetrahydropyranyl (THP) ether serves as a robust and versatile protecting group for the hydroxyl function of propargyl alcohols, effectively masking the terminal alkyne's acidic proton and preventing unwanted side reactions.

Introduction

In multistep organic synthesis, particularly in the development of active pharmaceutical ingredients, the protection of functional groups is a critical strategy. Terminal alkynes contain an acidic proton that can interfere with various reaction conditions, such as those involving strong bases, organometallic reagents, and certain coupling reactions. The protection of a terminal alkyne is often achieved by protecting a proximate hydroxyl group, thereby sterically and electronically shielding the alkyne. This compound is formed by the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP). The resulting THP ether is stable under a wide range of conditions and can be selectively removed under mild acidic conditions, making it an excellent choice for the temporary protection of terminal alkynes.

Key Advantages

-

Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild acidic conditions.

-

Broad Stability: The THP group is stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.[1][2]

-

Mild Deprotection: The THP group is readily cleaved under mild acidic conditions, often with high chemoselectivity.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [3] |

| Molecular Weight | 154.21 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 92-95 °C at 18 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| CAS Number | 40365-61-5 | [3] |